molecular formula C8H9BrClN B564658 5-Bromoisoindoline hydrochloride CAS No. 919346-89-7

5-Bromoisoindoline hydrochloride

Cat. No. B564658
M. Wt: 234.521
InChI Key: GDMXNYRWVLBUDZ-UHFFFAOYSA-N
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Patent
US08063071B2

Procedure details

In a dried 500 mL three necked round bottom flask equipped with a reflux condenser and addition funnel was taken BH3-THF (160 mL) solution with dry THF (50 mL). The mixture was cooled to 0° C. To this cold solution 5-bromo-1H-isoindole-1,3(2H)-dione (8.0 g, 35.4 mmol) in dry THF (100 mL) was added gradually and allowed to warm to room temperature. After 10 min at room temperature the mixture was refluxed for 16 h. The reaction mixture was then cooled to 0° C. and quenched with methanol. (Caution: vigorous foaming will occur). 20-30 mL of 2N HCL was added and refluxed the mixture for 1 h. Cooled the mixture and basified with NaOH solution and extracted with ethyl acetate. Combined organic extracts were washed with water, saturated NaCl solution, dried over Na2SO4 and concentrated under vacuo. To the crude product in MeOH (150 mL), Et3N (12 mL) and di-tert-butyl dicarbonate (13.8 g, 63.23 mmol) were added and stirred at room temperature for 16 h. The reaction mixture was then concentrated under vacuo. The crude product was diluted with CH2Cl2 (200 mL), washed with water, saturated NaCl solution, and dried over Na2SO4. Crude product was purified by column chromatography using 20% ethyl acetate in hexanes as eluant to afford a colourless solid. To this dioxane-HCl was added at room temperature and stirred for 10 min, the solid obtained was then filtered and dried to give 3.0 g (42.8%) of 5-bromoisoindoline hydrochloride salt as an ash colour solid.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.8 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
B.C1COCC1.[Br:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[C:13](=O)[NH:12][C:11]2=O.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.[ClH:34].O1CCOCC1>C1COCC1.CO.CCN(CC)CC>[ClH:34].[Br:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[CH2:13][NH:12][CH2:11]2 |f:0.1,4.5,9.10|

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
B.C1CCOC1
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C2C(NC(C2=CC1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
CCN(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 10 min at room temperature the mixture was refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with methanol
ADDITION
Type
ADDITION
Details
20-30 mL of 2N HCL was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed the mixture for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Combined organic extracts were washed with water, saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under vacuo
ADDITION
Type
ADDITION
Details
The crude product was diluted with CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washed with water, saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Crude product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to afford a colourless solid
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.BrC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.